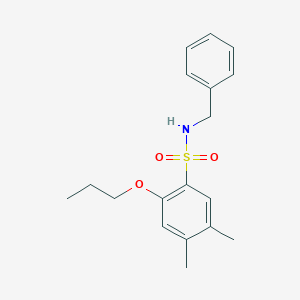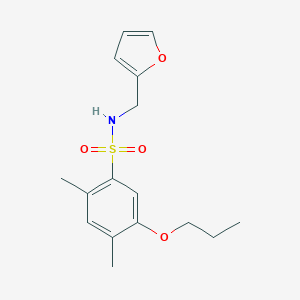
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 g/mol This compound features a benzene ring substituted with benzyl, dimethyl, and propoxy groups, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 4,5-dimethyl-2-propoxybenzenesulfonyl chloride, is prepared by sulfonylation of 4,5-dimethyl-2-propoxybenzene with chlorosulfonic acid.
N-Benzylation: The sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects depends on its specific application:
Biological Activity: The sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzyl and propoxy groups may enhance the compound’s binding affinity and specificity.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4,5-dimethylbenzenesulfonamide: Lacks the propoxy group, leading to different chemical and biological properties.
N-benzyl-2-propoxybenzenesulfonamide: Lacks the dimethyl groups, affecting its reactivity and applications.
N-benzyl-4,5-dimethyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, altering its chemical behavior.
Uniqueness
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and propoxy groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAXFNPELJMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B497641.png)
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B497643.png)


![5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497647.png)
![[(2,4-Dimethyl-5-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497650.png)

![[(4-Butoxy-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497654.png)


![Ethyl 4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497658.png)



